molecular formula C3H9ClN2 B1208936 Allylhydrazine hydrochloride CAS No. 52207-83-7

Allylhydrazine hydrochloride

Cat. No.: B1208936
CAS No.: 52207-83-7
M. Wt: 108.57 g/mol
InChI Key: PWGPATVPEGLIAN-UHFFFAOYSA-N
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Description

Allylhydrazine hydrochloride is a chemical compound with the molecular formula C3H8N2·HCl. It is a derivative of hydrazine, featuring an allyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allylhydrazine hydrochloride typically involves the allylation of hydrazine hydrate with allyl halides such as allyl bromide or allyl chloride. The classical method involves the reaction of hydrazine monohydrate with allyl bromide, resulting in a mixture of mono- and diallyl hydrazines . To improve selectivity and yield, protective group strategies using Boc-hydrazines have been developed. For instance, starting with tri-Boc-hydrazine can significantly enhance the synthesis characteristics .

Industrial Production Methods: Industrial production of this compound may involve continuous preparation methods, where the reaction is carried out in a controlled environment to ensure consistent quality and yield. This often includes the use of phase transfer catalytic conditions and optimized reaction parameters to achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions: Allylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of allylhydrazine hydrochloride involves its reactivity with radical oxidants. Upon exposure to these oxidants, allylhydrazine is converted into nitrogen and propylene gas, which can be detected using ultrasound imaging. This reaction highlights its potential in molecular imaging applications, particularly for detecting oxidative stress in biological tissues .

Comparison with Similar Compounds

    Hydrazine: A simpler derivative without the allyl group, used in various industrial applications.

    Diallylhydrazine: Contains two allyl groups, offering different reactivity and applications.

    Tri-Boc-hydrazine: A protected form used in selective synthesis.

Uniqueness: Allylhydrazine hydrochloride is unique due to its allyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in organic synthesis and molecular imaging applications, where its ability to form gas bubbles upon oxidation is leveraged for detecting oxidative stress .

Properties

IUPAC Name

prop-2-enylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.ClH/c1-2-3-5-4;/h2,5H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGPATVPEGLIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7422-78-8 (Parent)
Record name Hydrazine, allyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2020050
Record name Allylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70629-62-8, 52207-83-7
Record name Hydrazine, 2-propenyl-, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70629-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, allyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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